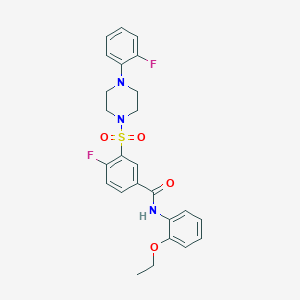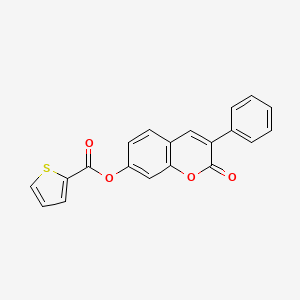
2-オキソ-3-フェニル-2H-クロメン-7-イル チオフェン-2-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
Mode of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Biochemical Pathways
Similar compounds have been shown to induce cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to prevent tumor growth in vivo .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the coumarin core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene-2-carboxylate Group: The final step involves the esterification of the coumarin derivative with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives.
類似化合物との比較
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar coumarin derivative with a chlorobenzoate group.
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate: Another coumarin derivative with a nitro group and a chloroacetate moiety.
2-oxo-2H-chromen-7-yl 4-fluorobenzoate: Coumarin derivative with a fluorobenzoate group.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both a phenyl group and a thiophene-2-carboxylate group. This combination enhances its chemical stability, biological activity, and potential for diverse applications. The thiophene ring, in particular, contributes to its unique electronic properties, making it valuable in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-17(14)24-19)23-20(22)18-7-4-10-25-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQLZRFOXQXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2418081.png)
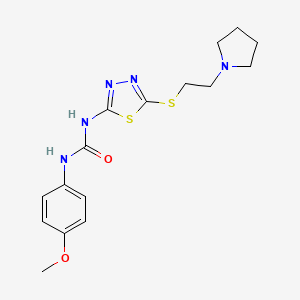
![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)
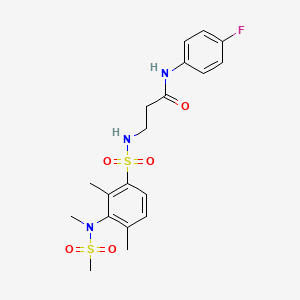


![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)
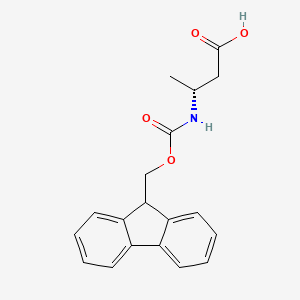

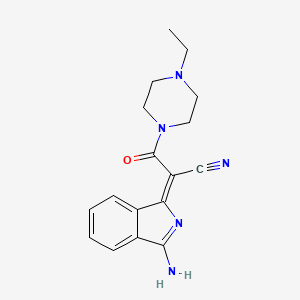
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)
